[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 953886-63-0
VCID: VC6411286
InChI: InChI=1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2
SMILES: C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F
Molecular Formula: C12H11FN2O
Molecular Weight: 218.231

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine

CAS No.: 953886-63-0

Cat. No.: VC6411286

Molecular Formula: C12H11FN2O

Molecular Weight: 218.231

* For research use only. Not for human or veterinary use.

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine - 953886-63-0

Specification

CAS No. 953886-63-0
Molecular Formula C12H11FN2O
Molecular Weight 218.231
IUPAC Name [2-(2-fluorophenoxy)pyridin-4-yl]methanamine
Standard InChI InChI=1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2
Standard InChI Key AAEIPMVEMPNDNA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a 2-fluorophenoxy group and at the 4-position with a methanamine (-CH₂NH₂) group. This arrangement creates a planar aromatic system with polarizable regions, enhancing its potential for intermolecular interactions. Key structural identifiers include:

PropertyValueSource
IUPAC Name[2-(2-fluorophenoxy)pyridin-4-yl]methanamine
SMILESC1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F
InChIKeyAAEIPMVEMPNDNA-UHFFFAOYSA-N
XLogP31.7 (predicted)

The 2-fluorophenoxy group introduces electron-withdrawing effects, modulating the pyridine ring's electronic density, while the methanamine side chain offers a site for derivatization or hydrogen bonding . A structural analog, [2-(4-fluorophenoxy)pyridin-4-yl]methanamine (CAS: 16794320), differs only in the fluorophenoxy substitution pattern, highlighting the impact of regiochemistry on physicochemical properties .

Physicochemical Profile

Despite limited solubility data, the compound’s logP value (1.7) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets . The presence of fluorine enhances metabolic stability, a trait leveraged in drug design.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the pyridine ring:

  • Nucleophilic Aromatic Substitution: A pyridine derivative undergoes substitution with 2-fluorophenol under basic conditions to install the phenoxy group.

  • Reductive Amination: Introduction of the methanamine group via reaction with ammonium formate and a reducing agent like sodium cyanoborohydride.

Key challenges include regioselectivity control and minimizing byproducts from competing substitution sites.

Analytical Data

  • Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 219.09282 and [M+Na]⁺ at m/z 241.07476 .

  • Collision Cross Section (CCS): [M+H]⁺ exhibits a CCS of 146.7 Ų, useful for LC-MS/MS identification .

Applications in Research

Medicinal Chemistry

As a scaffold, this compound’s modular structure allows for diversification:

  • Kinase Inhibitors: Pyridine cores are prevalent in ATP-competitive kinase inhibitors. The fluorine atom may enhance binding affinity to hydrophobic pockets .

  • Central Nervous System (CNS) Agents: Moderate lipophilicity supports potential use in neurodegenerative disease drug candidates .

Chemical Biology

The methanamine group serves as a handle for bioconjugation, enabling probe development for target identification .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic derivatization to explore bioactivity.

  • Solubility Enhancement: Co-crystallization or prodrug strategies to improve aqueous solubility.

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